molecular formula C11H15N3O2 B2717889 N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide CAS No. 922918-48-7

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide

Cat. No. B2717889
CAS RN: 922918-48-7
M. Wt: 221.26
InChI Key: WXSUTAUIGZVLIT-UHFFFAOYSA-N
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Description

N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential anti-cancer properties. DMXAA was first discovered in the 1980s and has since been the subject of numerous scientific studies. In

Scientific Research Applications

Antimicrobial Activity

Research on derivatives closely related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide has shown significant antimicrobial activity. Ghorab et al. (2017) synthesized a series of compounds from a starting material closely related to the specified chemical, which displayed interesting antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These compounds were found to have a higher activity compared to reference drugs in some cases, highlighting their potential in antimicrobial applications (Ghorab, Soliman, Alsaid, & Askar, 2017).

Synthesis and Chemical Reactions

Another aspect of research involves the reactions of phenylcopper and phenyllithium derivatives, showing the compound's versatility in forming complexes and its potential in organic synthesis. Koten and Noltes (1975) explored the reactions of 2-[(dimethylamino)methyl]phenylcopper and -lithium with cuprous and cupric halides, leading to various products depending on the reaction conditions. This study offers insights into the compound's reactivity and potential applications in synthesis (Koten & Noltes, 1975).

Anticancer Activity

A novel synthetic sulfonamide anticancer agent, closely related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, demonstrated in vitro and in vivo anti-cancer activity against pancreatic cancer cells. Wang et al. (2012) discovered that this compound inhibited cell growth and induced cell cycle arrest in human pancreatic cancer cells, suggesting its potential as a therapeutic agent for pancreatic cancer (Wang et al., 2012).

Antioxidant, Antitumor, and Antimicrobial Activities

El‐Borai et al. (2013) reported on the microwave-assisted synthesis of new pyrazolopyridines derived from a compound similar to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide. The prepared compounds showed significant antioxidant, antitumor, and antimicrobial activities, suggesting their multifaceted applications in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Fluorescent Molecular Probes

The compound has potential applications in the development of fluorescent molecular probes. Diwu et al. (1997) synthesized diphenyloxazoles with a dimethylamino group, related to N1-(4-(dimethylamino)phenyl)-N2-methyloxalamide, exhibiting strong solvent-dependent fluorescence. These compounds' properties make them suitable for developing ultrasensitive fluorescent molecular probes for biological research (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Mechanism of Action

properties

IUPAC Name

N'-[4-(dimethylamino)phenyl]-N-methyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c1-12-10(15)11(16)13-8-4-6-9(7-5-8)14(2)3/h4-7H,1-3H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXSUTAUIGZVLIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NC1=CC=C(C=C1)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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